molecular formula C9H14BrN B8254422 3-Phenylpropylammonium bromide

3-Phenylpropylammonium bromide

Cat. No. B8254422
M. Wt: 216.12 g/mol
InChI Key: AKNWFTSJWORAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropylammonium bromide is a useful research compound. Its molecular formula is C9H14BrN and its molecular weight is 216.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenylpropylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpropylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Cleavage Reactions

3-Phenylpropylammonium bromide derivatives have been studied for their ability to undergo intramolecular cyclization when heated in alkaline aqueous media, resulting in the formation of various cyclic compounds like N,N-dialkyl-4(9)-phenyl-3a,4-dihydrobenzo[f]isoindolinium bromides. These cyclization products can further undergo aqueous-alkaline cleavage, yielding a mixture of methyl- and aminomethyl-phenylnaphthalenes, which are potentially useful in organic synthesis (Chukhajian et al., 2013).

Photoluminescent Properties

Studies on derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, which is structurally related to 3-Phenylpropylammonium bromide, have shown that these compounds exhibit notable photoluminescent properties. This suggests potential applications in the field of photoluminescence, particularly in the development of new luminescent materials (Weng et al., 2018).

Antibacterial and Hemolytic Activities

Research involving 2-Phenylbutyric acid-based organotin(IV) carboxylates, which include compounds similar to 3-Phenylpropylammonium bromide, has revealed significant antibacterial action against various plant pathogens. Additionally, these compounds have been evaluated for their hemolytic activity, demonstrating potential for use in medical applications and drug development (Naz et al., 2020).

Catalytic Systems and Organic Synthesis

3-Phenylpropylammonium bromide-related compounds have been utilized in various catalytic systems. For instance, in the ruthenium-catalyzed meta-selective C–H bromination, these compounds serve as key intermediates, facilitating the functionalization of organic molecules (Teskey et al., 2015). Similarly, in other synthesis reactions, such as the preparation of amides from carboxylic acids and amines, related compounds have shown efficiency and utility (Kawagoe et al., 2013).

Energy Storage and Conversion

Compounds structurally related to 3-Phenylpropylammonium bromide have been explored in energy storage and conversion applications. For example, the use of tetra-n-butyl ammonium bromide in CO2 hydrate separation for cold storage demonstrates the potential of these compounds in energy-related fields (Li et al., 2018).

properties

IUPAC Name

3-phenylpropylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNWFTSJWORAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropylammonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropylammonium bromide
Reactant of Route 2
3-Phenylpropylammonium bromide
Reactant of Route 3
Reactant of Route 3
3-Phenylpropylammonium bromide
Reactant of Route 4
3-Phenylpropylammonium bromide
Reactant of Route 5
Reactant of Route 5
3-Phenylpropylammonium bromide
Reactant of Route 6
3-Phenylpropylammonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.